molecular formula C10H8BrNO3 B1377022 8-Bromoquinoline-3-carboxylic acid hydrate CAS No. 1588441-16-0

8-Bromoquinoline-3-carboxylic acid hydrate

Cat. No.: B1377022
CAS No.: 1588441-16-0
M. Wt: 270.08 g/mol
InChI Key: BPHSKRGVFUAODQ-UHFFFAOYSA-N
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Description

8-Bromoquinoline-3-carboxylic acid hydrate is a chemical compound with the empirical formula C10H6BrNO2 . It is a specialty chemical that is often used in research and development .


Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach protocols .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The bromine atom is attached at the 8th position of the quinoline ring .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 252.06 , and its molecular formula is C10H6BrNO2 . The compound should be stored in a dry room at room temperature .

Scientific Research Applications

Photolabile Protecting Groups

8-Bromoquinoline derivatives, such as Brominated hydroxyquinoline (BHQ), have been explored for their potential as photolabile protecting groups. BHQ exhibits greater single-photon quantum efficiency compared to other photolabile groups, demonstrating sufficient sensitivity for multiphoton-induced photolysis usable in vivo. Its enhanced solubility and reduced fluorescence make it suitable as a caging group for biological messengers, highlighting its utility in biological and chemical research for temporal control over bioactive molecule release (Fedoryak & Dore, 2002).

Synthesis Methodologies

Research into 8-Bromoquinoline-3-carboxylic acid hydrate and its derivatives also extends to synthesis methodologies. For instance, its interaction with chloral hydrate and hydroxylamine hydrochloride led to the development of novel tricyclic systems, demonstrating its versatility in creating complex chemical structures (Al-As’ad et al., 2013). Additionally, the design and synthesis of quinoline-8-carboxamides as a new class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors highlight its significance in therapeutic drug development (Lord et al., 2009).

Analytical Applications

A novel bromoquinolinium reagent, 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), was synthesized for the analysis of carboxylic acids in biological samples. This approach underscores the role of 8-Bromoquinoline derivatives in enhancing the detection sensitivity of carboxylic acids, proving essential for qualitative and quantitative analyses in biological research (Mochizuki et al., 2013).

Coordination Chemistry

8-Bromoquinoline compounds have been utilized in coordination chemistry to develop metal complexes, showcasing their ability to bind and stabilize various metal ions. Such research provides insights into the design of new materials and catalysts for chemical reactions (Enders et al., 2001).

Safety and Hazards

The safety data sheet for 8-Bromoquinoline-3-carboxylic acid hydrate advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

8-bromoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2.H2O/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8;/h1-5H,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHSKRGVFUAODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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